molecular formula C18H30N2O8 B2431151 rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid CAS No. 1810070-30-4

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid

Cat. No.: B2431151
CAS No.: 1810070-30-4
M. Wt: 402.444
InChI Key: GUVWFMLYGYQJKL-GHNGLQOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of cyclopropane-containing amino acids dates to mid-20th-century investigations into strained organic molecules. Cyclopropane rings, characterized by their 60° bond angles, were initially studied for their unique reactivity and structural rigidity. The incorporation of amino and carboxylic acid functionalities into cyclopropane frameworks emerged later, driven by interest in non-proteinogenic amino acids for peptide engineering.

The specific compound rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid represents an advancement in protecting-group chemistry. The tert-butoxycarbonyl (Boc) group, introduced in the 1960s as a stable amine-protecting agent, became pivotal in solid-phase peptide synthesis. Its application to cyclopropane amino acids, such as this compound, likely arose in the 1990s–2000s alongside efforts to synthesize conformationally restricted peptides. Early synthetic routes involved Mitsunobu reactions or cyclopropanation of α,β-unsaturated esters, followed by Boc protection.

Significance in Organic Chemistry

This compound’s significance lies in three domains:

  • Peptide Mimetics : The cyclopropane ring imposes torsional constraints, mimicking secondary structures like β-turns.
  • Synthetic Versatility : The Boc group enables selective deprotection under mild acidic conditions, facilitating sequential peptide elongation.
  • Chiral Pool Utilization : The (1R,2S) stereochemistry provides a chiral template for asymmetric synthesis.

For example, Boc-protected cyclopropane amino acids serve as precursors to ethylene biosynthesis inhibitors and enzyme substrates. Their strained geometry also aids in studying reaction mechanisms, such as SN2 displacements and radical cyclizations.

Nomenclature and Classification

Systematic IUPAC Name :
(1R,2S)-rel-2-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylic acid

Classification :

  • Functional Groups : Carboxylic acid, Boc-protected amine.
  • Structural Class : Disubstituted cyclopropane, non-proteinogenic α-amino acid.
  • Stereochemical Descriptor : rel- indicates relative configuration (racemic or undefined absolute configuration).

The numbering prioritizes the carboxylic acid at position 1, with the Boc-protected amine at position 2.

Stereochemical Configuration and Importance

The (1R,2S) configuration creates a cis arrangement of substituents across the cyclopropane ring. Key implications include:

Stereochemical Feature Consequence
Ring Strain Enhanced reactivity due to 60° bond angles, favoring ring-opening reactions.
Chiral Environment Enables enantioselective interactions in enzyme active sites.
Conformational Restriction Stabilizes peptide β-sheet or turn motifs, altering biological activity.

For instance, the (1R,2S) configuration in analogous compounds dictates binding affinity to glutamate receptors and antibiotic potency. The Boc group further modulates solubility and steric bulk, critical for solid-phase synthesis.

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZMNADEEKQWGO-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-30-4
Record name rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with tert-butoxycarbonyl (Boc) protecting groups. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer . The process involves the use of reagents such as tert-butyl chloroformate and amines, followed by purification steps to isolate the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Synthesis and Role as an Intermediate

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid serves primarily as an intermediate in organic synthesis. Its ability to protect amines during reactions allows for selective functionalization without altering sensitive groups. The synthesis typically involves multi-step processes that enable the introduction of desired functional groups while maintaining structural integrity.

The compound is investigated for its potential in drug development due to its ability to mimic amino acids and influence biological pathways. It is particularly relevant in the synthesis of peptide-based drugs where the cyclopropane structure can provide unique pharmacological properties.

Case Study: Synthesis of Bioactive Compounds

In a study exploring bioactive compounds, researchers utilized this compound as a precursor for synthesizing analogs that exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Molecular docking studies indicated favorable binding affinities with target enzymes, suggesting potential therapeutic applications in metabolic disorders .

Agrochemical Applications

The compound's structural properties make it a candidate for developing innovative agrochemicals. Its role as a regulator in ethylene biosynthesis has been highlighted in recent research, indicating that derivatives of cyclopropanecarboxylic acids can modulate plant growth responses effectively.

Table 2: Molecular Docking Results

LigandΔG (kcal/mol)Binding Constant (Kb M−1)
(1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.9385×10^4
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
Pyrazinoic acid-5.37.61×10^3

These results underscore the compound's potential as a bioactive agent in agricultural applications .

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of biologically active molecules, influencing various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS: 1810070-30-4) is a cyclopropane-derived compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and as a potential adjuvant in antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Molecular Formula : C9H15NO4
  • Molar Mass : 201.22 g/mol
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

The primary biological activity of this compound is linked to its role as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. The inhibition of OASS can disrupt bacterial growth and enhance the efficacy of antibiotics such as colistin against Gram-negative bacteria .

Enzyme Inhibition

Research indicates that derivatives of cyclopropane carboxylic acids can effectively inhibit both OASS-A and OASS-B isoforms. For instance, the compound UPAR415 has shown significant inhibitory activity in vitro with low cytotoxicity, suggesting that this compound may share similar properties .

In Vitro Studies

In a study examining various derivatives of cyclopropane carboxylic acids, this compound demonstrated promising results:

  • Inhibition Concentrations : The compound exhibited effective inhibition in the nanomolar range against OASS isoforms.
  • Cytotoxicity : It was noted that several derivatives had low toxicity profiles, making them suitable candidates for further development as antimicrobial agents .

Case Studies

A notable case study highlighted the use of this compound as a colistin adjuvant. The study reported:

  • Minimal Inhibitory Concentrations (MICs) : The compound was tested in combination with colistin against various bacterial strains, showing synergistic effects with FIC indices consistently below 0.5.
  • Target Engagement : Confirmation of target engagement was achieved using mutant strains lacking functional OASS enzymes, reinforcing the compound's mechanism of action .

Summary of Biological Activities

Activity TypeFindings
Enzyme Inhibition Effective against OASS-A and OASS-B isoforms in nanomolar range
Cytotoxicity Low toxicity profiles observed in several derivatives
Antimicrobial Synergy Synergistic effects with colistin; FIC indices < 0.5
Target Engagement Confirmation Achieved using mutant strains lacking OASS functionality

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorCatalystSolventYield (%)Diastereomeric RatioReference
α,β-Unsaturated esterRh₂(OAc)₄CH₂Cl₂7585:15 (cis:trans)
Enamine derivativeCu(OTf)₂THF6270:30

Advanced: How can researchers resolve contradictions in reported diastereomeric excess (de) values for this compound across studies?

Answer:
Discrepancies in de values often arise from:

  • Analytical limitations : Early studies relied on 1H^1H-NMR for diastereomer quantification, which may misestimate minor peaks due to signal overlap. Modern methods like chiral HPLC (e.g., Chiralpak IA column) or 13C^{13}C-NMR provide higher resolution .
  • Reaction monitoring : In situ FTIR or LC-MS can detect intermediates (e.g., diazo species) that influence final stereochemistry .
  • Impurity profiles : Residual metal catalysts or byproducts (e.g., from Boc deprotection) may skew results. Purification via recrystallization (MeOH/H₂O) or silica gel chromatography improves accuracy .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Answer:

  • 1H^1H-NMR : Diagnostic signals include the cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and Boc group (δ 1.4 ppm, singlet). Coupling constants (JJ) between vicinal cyclopropane protons confirm rel-configuration .
  • Chiral HPLC : Using a cellulose-based column (e.g., Chiralcel OD-H) with hexane/IPA eluent resolves enantiomers (retention time differences ≥2 min) .
  • IR Spectroscopy : Confirms Boc protection via C=O stretches (1690–1730 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Advanced: How does the Boc group influence the compound’s reactivity in downstream applications, such as peptide coupling?

Answer:
The Boc group:

  • Stabilizes the amino group : Prevents undesired nucleophilic reactions during coupling (e.g., with EDC/HOBt) .
  • Enables controlled deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes Boc under mild conditions, preserving the cyclopropane ring .
  • Affects solubility : Boc increases hydrophobicity, requiring DMF or DMSO for dissolution in solid-phase peptide synthesis .

Note : Overexposure to acidic conditions may lead to cyclopropane ring opening, necessitating pH monitoring during deprotection .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Enzyme inhibition : The cyclopropane ring mimics transition states in protease inhibitors (e.g., HCV NS3/4A) .
  • Peptide backbone modification : Enhances metabolic stability by replacing labile amide bonds .
  • Conformational studies : The rigid cyclopropane structure constrains peptide conformations in structure-activity relationship (SAR) studies .

Advanced: What computational methods are used to predict the stability and reactivity of the cyclopropane ring in this compound?

Answer:

  • DFT calculations : Assess ring strain energy (∼27 kcal/mol for cyclopropane) and transition-state geometries for ring-opening reactions .
  • MD simulations : Model interactions with biological targets (e.g., protein-ligand docking) to optimize binding affinity .
  • QSPR models : Correlate substituent effects (e.g., Boc vs. acetyl) with solubility and bioavailability .

Basic: How should researchers handle discrepancies between experimental and computational data for this compound?

Answer:

  • Validate force fields : Ensure computational models account for cyclopropane’s angle strain and hyperconjugation .
  • Re-experiment under controlled conditions : Reproduce synthesis and characterization using standardized protocols (e.g., USP guidelines) .
  • Collaborative data sharing : Cross-reference with databases like PubChem (CID 11785796) for consensus properties .

Advanced: What strategies mitigate racemization during Boc protection/deprotection cycles?

Answer:

  • Low-temperature deprotection : Use TFA at 0°C to minimize acid-induced racemization .
  • Steric hindrance : Introduce bulky groups (e.g., tert-butyl) adjacent to the amino group to slow racemization kinetics .
  • In situ monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage enantiomeric shifts .

Basic: What are the storage and stability recommendations for this compound?

Answer:

  • Storage : −20°C under argon in amber vials to prevent moisture absorption and photodegradation .
  • Stability : The Boc group is stable for >2 years at −20°C but degrades at RT (half-life ∼6 months) .
  • Handling : Use gloveboxes for hygroscopic intermediates to avoid carboxylic acid dimerization .

Advanced: How can researchers leverage kinetic vs. thermodynamic control to optimize rel-(1R,2S) selectivity?

Answer:

  • Kinetic control : Fast-reacting conditions (high catalyst loading, low temp) favor the rel-(1R,2S) isomer due to lower activation energy .
  • Thermodynamic control : Prolonged reaction times or higher temps may shift equilibrium toward more stable diastereomers (e.g., trans-cyclopropane) .
  • Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or Lewis acids (e.g., Mg(ClO₄)₂) enhance asymmetric induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.